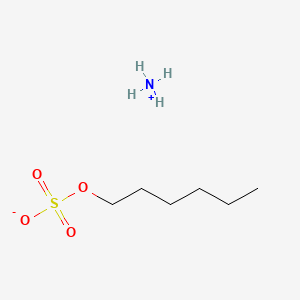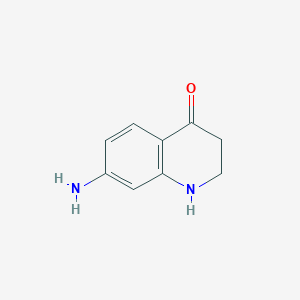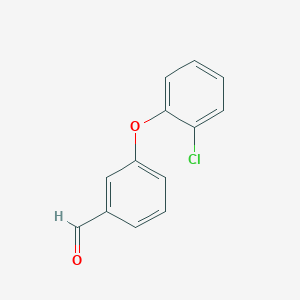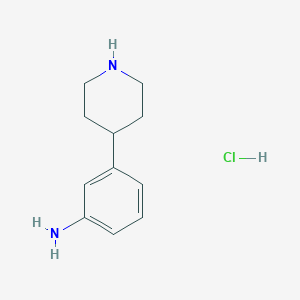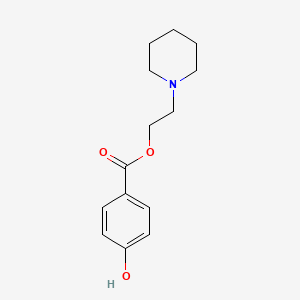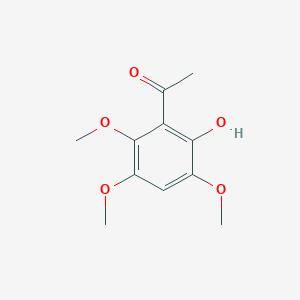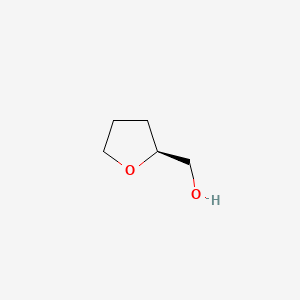
(S)-(Tetrahydrofuran-2-YL)methanol
概要
説明
Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH . It consists of a methyl group linked with a hydroxyl group . It is a colorless, volatile, flammable liquid with a distinctive odor similar to that of ethanol . Methanol is toxic and may cause blindness if ingested .
Synthesis Analysis
Methanol is primarily produced from natural gas, where natural gas is used both as a feedstock and as a process fuel . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst . Increasingly, syngas, a mixture of hydrogen and carbon monoxide derived from biomass, is used for methanol production .Molecular Structure Analysis
Methanol consists of a methyl group (CH3) linked with a hydroxyl group (OH) . The molecular weight of methanol is 32.042 g/mol .Chemical Reactions Analysis
Methanol can be used to produce a wide range of products. It can be converted into formaldehyde, used in great quantities for building up a vast number of compounds, among them many important synthetic dyestuffs, resins, pharmaceuticals, and perfumes . Large quantities are converted to dimethylaniline for dyestuffs and to formaldehyde for synthetic resins .Physical And Chemical Properties Analysis
Methanol is a colorless liquid that boils at 64.7 °C and solidifies at -97.6 °C . It forms explosive mixtures with air and burns with a nonluminous flame . It is completely miscible in water . Methanol has an odor that is similar to ethyl alcohol, the intoxicant of alcoholic beverages .科学的研究の応用
Synthesis of Insecticides : (S)-(Tetrahydrofuran-2-yl)methanol is used in the synthesis of certain insecticides. For instance, it has been employed in the preparation of (S)-(+)-Dinotefuran, an insecticide, through a process of dynamic kinetic resolution (Wu, 2015).
Analytical Chemistry : This compound plays a role in analytical chemistry, particularly in mass spectrometry. It serves as a model for the basic ring systems of simple carbohydrates and assists in understanding the fragmentation patterns in mass spectrometry (Dua et al., 1992).
Dielectric Properties Study : Research has explored the dielectric relaxation of tetrahydrofuran in alcohol solutions. These studies are crucial for understanding the dielectric properties of substances, which has implications in fields like electronics and materials science (Chaudhari et al., 1999).
Proteolipid Protein Research : Tetrahydrofuran is also utilized in biochemistry for the delipidation and water solubilization of brain proteolipid proteins. This application is significant in the study of neurological disorders and brain chemistry (Tandler & Fiszer de Plazas, 1975).
Thermodynamic Studies : It is used in thermodynamic studies to understand the mixing behaviors of various substances. This research is crucial for developing new materials and understanding chemical interactions (Chawla & Suri, 1980).
Alternative Solvent Applications : Tetrahydrofuran derivatives like 2-Methyltetrahydrofuran (2-MeTHF) are being investigated as alternative, more environmentally friendly solvents in organic chemistry. They have potential applications in syntheses involving organometallics and biotransformations (Pace et al., 2012).
Vapor-Liquid Equilibrium Studies : This compound is also significant in the study of vapor-liquid equilibrium (VLE), which is crucial in the design and operation of industrial distillation processes. These studies help in understanding the behavior of chemicals under different temperature and pressure conditions (Fernández et al., 2021).
Safety And Hazards
Methanol is very toxic if inhaled. If inhaled, it will target certain organs and cause long term damage. Symptoms include cough, headache, dizziness, weakness, nausea, and visual disturbance . Methanol is a skin irritant. Repeated direct skin contact to methanol can cause dermatitis with dryness and cracking .
将来の方向性
The efficient conversion of CO2 to hydrocarbons offers a way to replace the dependency on fossil fuels and mitigate the accumulation of surplus CO2 in the atmosphere that causes global warming . Therefore, various efforts have been made in recent years to convert CO2 to fuels and value-added chemicals . In this context, methanol can play a significant role as it can be produced from biomass .
特性
IUPAC Name |
[(2S)-oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVTEYKTMYBMK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(Tetrahydrofuran-2-YL)methanol | |
CAS RN |
57203-01-7 | |
| Record name | (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



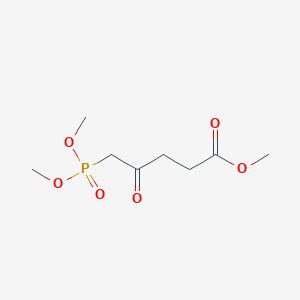
![6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B3193406.png)
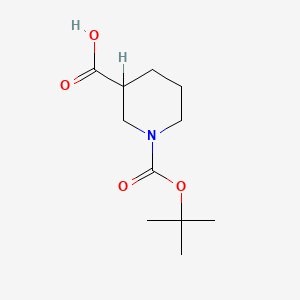
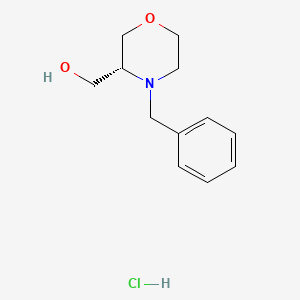
![Pyrazolo[1,5-a]-1,3,5-triazine-2,4-diamine](/img/structure/B3193431.png)
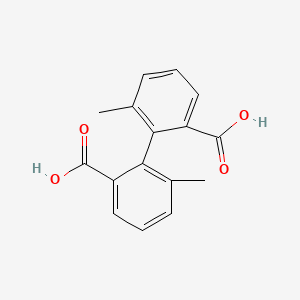
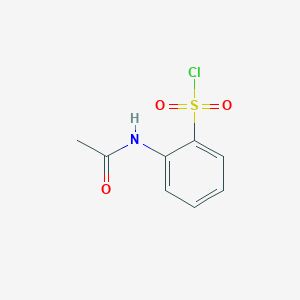
![3H-Spiro[1-benzofuran-2,3'-pyrrolidine]](/img/structure/B3193457.png)
